molecular formula C9H19NO2S B12074875 3-Cyclopentylmethanesulfonylpropan-1-amine

3-Cyclopentylmethanesulfonylpropan-1-amine

Cat. No.: B12074875
M. Wt: 205.32 g/mol
InChI Key: AXNJJFVMBFXCKL-UHFFFAOYSA-N
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Description

3-Cyclopentylmethanesulfonylpropan-1-amine is an organic compound characterized by the presence of a cyclopentyl group attached to a methanesulfonyl group, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylmethanesulfonylpropan-1-amine typically involves the following steps:

    Formation of Cyclopentylmethanesulfonyl Chloride: This intermediate is prepared by reacting cyclopentylmethanol with chlorosulfonic acid under controlled conditions to yield cyclopentylmethanesulfonyl chloride.

    Nucleophilic Substitution: The cyclopentylmethanesulfonyl chloride is then reacted with 3-aminopropane in the presence of a base such as triethylamine. This nucleophilic substitution reaction results in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylmethanesulfonylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

3-Cyclopentylmethanesulfonylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Cyclopentylmethanesulfonylpropan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The amine group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methanesulfonylpropan-1-amine: Lacks the cyclopentyl group, making it less hydrophobic and potentially less bioactive.

    Cyclopentylmethanesulfonyl Chloride: Used as an intermediate in the synthesis of 3-Cyclopentylmethanesulfonylpropan-1-amine.

Uniqueness

This compound is unique due to the presence of both a cyclopentyl group and a methanesulfonyl group, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

3-(cyclopentylmethylsulfonyl)propan-1-amine

InChI

InChI=1S/C9H19NO2S/c10-6-3-7-13(11,12)8-9-4-1-2-5-9/h9H,1-8,10H2

InChI Key

AXNJJFVMBFXCKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CS(=O)(=O)CCCN

Origin of Product

United States

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